5,6-Dimethyl-2-thiouracil (CAS 28456-54-4) is a highly substituted pyrimidine derivative characterized by a thiol group at the C2 position and two methyl groups at the C5 and C6 positions. As a solid heterocyclic building block, it exhibits reliable solubility in polar organic solvents such as DMF (15 mg/mL) and DMSO (10 mg/mL) . In industrial and analytical procurement, this specific compound is primarily sourced for two critical applications: as an indispensable internal standard for the LC-MS/MS quantification of illicit thyreostatic drug residues in food safety testing, and as a sterically constrained precursor for the synthesis of anti-HIV-1 pyrimidinone derivatives [1]. Its precise substitution pattern makes it a non-interchangeable material for workflows requiring exact mass differentiation or specific lipophilic profiles.
Substituting 5,6-dimethyl-2-thiouracil with closely related analogs, such as 2-thiouracil or 6-methyl-2-thiouracil, fundamentally compromises both analytical integrity and synthetic target profiles. In regulatory residue testing, using a naturally occurring or commonly administered thyreostat as an internal standard introduces severe endogenous background interference, leading to false positives and failed method validation [1]. 5,6-Dimethyl-2-thiouracil circumvents this by providing equivalent extraction behavior with zero biological background. Furthermore, in medicinal chemistry, replacing the di-methylated core with an unsubstituted analog drastically alters the steric volume and lipophilicity of the resulting pyrimidinone ring, directly shifting the structure-activity relationship (SAR) away from the intended hydrophobic pocket binding in antiviral drug development [2].
In the regulatory quantification of thyreostatic drugs in animal tissues, 5,6-dimethyl-2-thiouracil is utilized as the optimal internal standard. When spiked at 20 ng/g in complex biological matrices (e.g., bovine liver), it exhibits an extraction recovery comparable to target analytes (>70%), but crucially provides 0% endogenous background interference[1]. In contrast, using target analogs like 2-thiouracil or 6-methyl-2-thiouracil as baselines would result in false positives due to incurred residues. This differentiation enables the analytical method to achieve rigorous detection capabilities (CCβ) of 4.8–11 ng/g, fully complying with the EU reference limit of 10 ng/g [2].
| Evidence Dimension | Endogenous matrix interference and method detection capability (CCβ) |
| Target Compound Data | 5,6-DMTU (Internal Standard): 0% endogenous interference; enables CCβ of 4.8–11 ng/g |
| Comparator Or Baseline | 2-Thiouracil / 6-Methyl-2-thiouracil: High risk of endogenous/administered residue interference |
| Quantified Difference | Complete elimination of false positives while maintaining >70% extraction recovery |
| Conditions | LC-MS/MS or HILIC-MS/MS analysis of bovine tissue extracts |
Procurement of 5,6-DMTU is strictly required for accredited food safety laboratories to validate thyreostat quantification methods without analytical cross-talk.
The addition of two methyl groups at the 5 and 6 positions of the thiouracil core increases the molecular weight to 156.2 g/mol. During Multiple Reaction Monitoring (MRM) in electrospray ionization (ESI), 5,6-dimethyl-2-thiouracil yields a distinct precursor ion (e.g., m/z 155 [M-H]-). This provides a definitive +28 Da mass shift compared to 2-thiouracil (m/z 127 [M-H]-) and a +14 Da shift compared to 6-methyl-2-thiouracil (m/z 141 [M-H]-) [1]. This quantified mass difference completely eliminates isobaric interference and cross-talk in the mass spectrometer detector, ensuring highly precise calibration curves [2].
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) in negative ESI |
| Target Compound Data | 5,6-DMTU: m/z 155 [M-H]- |
| Comparator Or Baseline | 2-Thiouracil: m/z 127 [M-H]- |
| Quantified Difference | +28 Da mass shift ensuring zero MRM cross-talk |
| Conditions | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) |
It guarantees that the internal standard signal is completely isolated from the target analyte signals, a fundamental requirement for quantitative mass spectrometry procurement.
5,6-Dimethyl-2-thiouracil is utilized as a specific heterocyclic building block in the synthesis of 2-[(2-phthalimidoethyl)thio]-4(3H)-pyrimidinone derivatives targeting HIV-1. The presence of the 5,6-dimethyl substitution provides a larger steric volume and higher lipophilicity compared to the unsubstituted 2-thiouracil core [1]. When alkylated at the sulfur atom, this di-methylated pyrimidinone ring interacts differently within the hydrophobic binding pockets of viral targets (such as reverse transcriptase) compared to its unmethylated analogs, directly altering the structure-activity relationship (SAR) profile .
| Evidence Dimension | Core substitution pattern and steric bulk |
| Target Compound Data | 5,6-Dimethyl substituted pyrimidinone core |
| Comparator Or Baseline | 2-Thiouracil (Unsubstituted core) |
| Quantified Difference | Addition of two methyl groups increases lipophilicity and steric constraint at the C5/C6 positions |
| Conditions | S-alkylation synthesis of pyrimidinone derivatives |
Buyers synthesizing sterically constrained NNRTI candidates must procure this exact di-methylated precursor, as generic thiouracils will yield off-target pharmacological profiles.
Due to its zero endogenous background and distinct +28 Da mass shift compared to standard thiouracils, 5,6-dimethyl-2-thiouracil is the gold-standard internal standard for LC-MS/MS quantification of banned thyreostatic drugs in livestock tissues, plasma, and urine, ensuring compliance with EU 2002/657/EC regulations [1].
Serves as a critical heterocyclic building block for synthesizing sterically tuned S-alkylated pyrimidinone derivatives targeting HIV-1. The 5,6-dimethyl substitution provides the necessary lipophilicity and steric constraint required for specific hydrophobic pocket binding that unsubstituted analogs cannot achieve [2].
Employed as a bidentate or monodentate ligand to synthesize novel transition metal complexes (e.g., Co, Ni, Zn). The methyl groups at the 5 and 6 positions influence the coordination geometry and solubility of the resulting complexes, differentiating them from those formed with generic 2-thiouracil [3].
Irritant